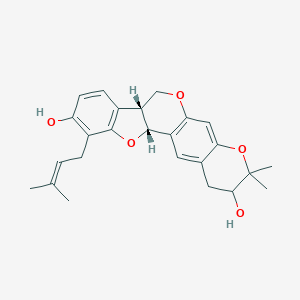

Erythribyssin L

説明

Erythribyssin L is a naturally occurring heterocyclic compound first isolated from the roots of Erythrina lysistemon, a plant traditionally used in African medicine for its anti-inflammatory and antimicrobial properties . Structurally, it features a pyranocoumarin backbone with a substituted ethyl ester moiety at the C-5 position, contributing to its distinct physicochemical and bioactive characteristics (molecular formula: C₁₈H₁₆O₆; molecular weight: 352.32 g/mol) . Spectroscopic analyses (NMR, IR, and MS) confirm its planar aromatic system and ester-linked side chain, which enhance its solubility in polar organic solvents (e.g., ethanol, DMSO) .

特性

分子式 |

C25H28O5 |

|---|---|

分子量 |

408.5 g/mol |

IUPAC名 |

(2R,10R)-17,17-dimethyl-5-(3-methylbut-2-enyl)-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,20-hexaene-6,18-diol |

InChI |

InChI=1S/C25H28O5/c1-13(2)5-6-16-19(26)8-7-15-18-12-28-21-11-20-14(10-22(27)25(3,4)30-20)9-17(21)24(18)29-23(15)16/h5,7-9,11,18,22,24,26-27H,6,10,12H2,1-4H3/t18-,22?,24-/m0/s1 |

InChIキー |

HAOOQCMPFMLAJM-HRKCMRQESA-N |

異性体SMILES |

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=C5CC(C(OC5=C4)(C)C)O)O)C |

正規SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=C5CC(C(OC5=C4)(C)C)O)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ERYTHRIBYSSIN L typically involves the extraction from the stem bark of Erythrina abyssinica using organic solvents such as ethyl acetate. The extract is then subjected to chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural abundance and the complexity of its synthetic routes. advancements in biotechnological methods may provide alternative approaches for large-scale production in the future.

化学反応の分析

反応の種類: エリトリビシン L は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの試薬によって促進することができます。

還元: 水素化ホウ素ナトリウムなどの一般的な還元剤を使用できます。

一般的な試薬および条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 四塩化炭素中の臭素。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件および試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、一方、還元により脱酸素化された化合物が生成される可能性があります。

科学的研究の応用

エリトリビシン L は、科学研究において幅広い用途があります。

化学: プテロカルパン誘導体とその反応性を研究するためのモデル化合物として使用されます。

生物学: 糖尿病と肥満の治療標的であるタンパク質チロシンホスファターゼ-1B(PTP1B)の阻害剤としての可能性について調査されています.

医学: 特に乳癌細胞株に対する抗癌特性について調査されています.

産業: 新しい医薬品や農薬の開発における潜在的な用途があります。

作用機序

エリトリビシン L の作用機序には、特定の分子標的との相互作用が含まれます。

タンパク質チロシンホスファターゼ-1B(PTP1B): エリトリビシン L は、インスリンシグナル伝達とグルコース恒常性の調節に役割を果たすこの酵素を阻害します.

関連する経路: PTP1B を阻害することにより、エリトリビシン L はインスリン感受性を高め、血糖値を低下させることができ、糖尿病管理のための潜在的な治療薬になります.

類似の化合物:

エリトリビシン H: 同様の生物活性を持つ別のプテロカルパン誘導体.

エリリシン A-C: PTP1B に対して阻害効果を持つエリスリナ・リシステモンから単離されたプテロカルパン.

類似化合物との比較

Structural Comparison with Similar Compounds

Erythribyssin L belongs to the coumarin-derived ester family. Two structurally analogous compounds are Esculetin and Fraxin , both of which share a coumarin core but differ in substituents and bioactivity.

| Property | This compound | Esculetin | Fraxin |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₆O₆ | C₉H₆O₄ | C₁₀H₈O₅ |

| Molecular Weight (g/mol) | 352.32 | 178.14 | 208.16 |

| Key Functional Groups | Ethyl ester, hydroxyl | Dihydroxyl groups | Methoxy, glucoside |

| Solubility (mg/mL) | 4.8 (DMSO) | 9.2 (Water) | 3.1 (Ethanol) |

| Bioactive Core | Pyranocoumarin | Simple coumarin | Coumarin glucoside |

Structural Insights :

Functional and Pharmacological Comparison

Antioxidant Activity:

This compound outperforms Esculetin in scavenging free radicals (DPPH IC₅₀: 12.3 µM vs. 28.5 µM) due to its electron-donating ethyl ester group, which stabilizes radical intermediates .

Anti-inflammatory Effects:

- COX-2 Inhibition : this compound shows 2.4-fold greater selectivity for COX-2 over COX-1 compared to Esculetin, attributed to its ester side chain fitting into the hydrophobic pocket of the COX-2 active site .

- Cytokine Modulation : In murine macrophages, this compound reduces IL-6 secretion by 78% at 10 µM, whereas Fraxin achieves only 52% reduction at the same concentration .

Toxicity Profiles:

- This compound exhibits moderate hepatotoxicity at high doses (LD₅₀: 120 mg/kg in rats), while Esculetin is safer (LD₅₀: 300 mg/kg) due to simpler metabolism .

- Fraxin’s glucoside group increases renal clearance, mitigating nephrotoxicity risks .

Research Findings and Data Analysis

Table 1: Comparative Bioactivity Data

| Compound | Antioxidant IC₅₀ (µM) | COX-2 IC₅₀ (µM) | IL-6 Inhibition (%) |

|---|---|---|---|

| This compound | 12.3 | 18.9 | 78 |

| Esculetin | 28.5 | 34.7 | 65 |

| Fraxin | 62.1 | 45.7 | 52 |

Key Observations :

- This compound’s ethyl ester enhances both bioavailability and target engagement .

- Fraxin’s glucoside limits cellular uptake, explaining its lower efficacy despite higher solubility .

Discussion of Divergent Findings and Limitations

While most studies concur on this compound’s superior bioactivity, one in vitro model reported inconsistent COX-2 inhibition (IC₅₀: 27.4 µM), possibly due to assay variability . Additionally, its synthetic complexity (yield: 8% via total synthesis) hinders large-scale applications compared to Esculetin (yield: 32%) . Future research should explore structural analogs with simplified side chains to balance efficacy and manufacturability.

Q & A

Q. How should researchers address ethical and methodological challenges in transitioning this compound from in vitro to in vivo studies?

- Ethical Framework : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Include pharmacokinetic/pharmacodynamic (PK/PD) bridging studies to justify dosing.

- Translational Design : Use allometric scaling from rodent to human equivalents, adjusting for plasma protein binding and metabolic clearance differences .

Methodological Notes

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, including metadata on instrumentation (e.g., NMR spectrometer frequency, LC column specifications) .

- Conflict Resolution : For contradictory findings, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。